
Thalidomide-O-C10-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-C10-NH2 is a synthetic compound that combines a cereblon ligand derived from thalidomide with a linker crucial for PROTAC (Proteolysis Targeting Chimeras) technology . This compound is used in scientific research, particularly in the field of targeted protein degradation.
Analyse Des Réactions Chimiques
Thalidomide-O-C10-NH2 undergoes various chemical reactions typical of organic compounds. These include:
Reduction: Reduction reactions can be performed on the compound, but detailed conditions are not specified.
Substitution: The compound can participate in substitution reactions, particularly involving the linker moiety.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Thalidomide-O-C10-NH2 is primarily used in scientific research for its role in PROTAC technology. PROTACs are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound has applications in:
Chemistry: Used as a tool for studying protein degradation mechanisms.
Biology: Helps in understanding the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Used in the development of new drugs and therapeutic strategies
Mécanisme D'action
Thalidomide-O-C10-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which play roles in various cellular processes .
Comparaison Avec Des Composés Similaires
Thalidomide-O-C10-NH2 is unique due to its specific combination of a cereblon ligand and a linker for PROTAC technology. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
These compounds share a common mechanism of action involving cereblon binding but differ in their specific applications and therapeutic effects .
Propriétés
Formule moléculaire |
C23H31N3O5 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
4-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H31N3O5/c24-14-7-5-3-1-2-4-6-8-15-31-18-11-9-10-16-20(18)23(30)26(22(16)29)17-12-13-19(27)25-21(17)28/h9-11,17H,1-8,12-15,24H2,(H,25,27,28) |
Clé InChI |
GYCOQQKBPGDRKH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


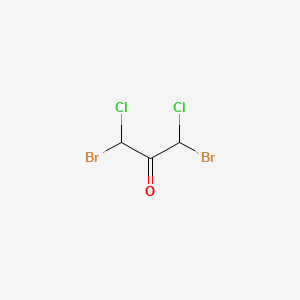
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
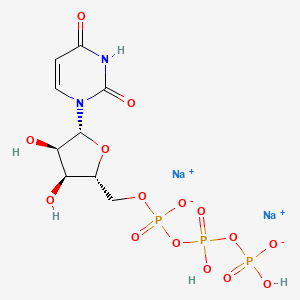
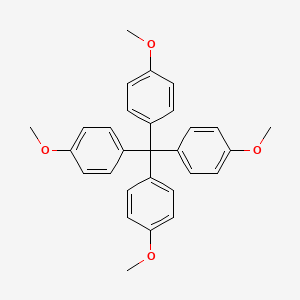
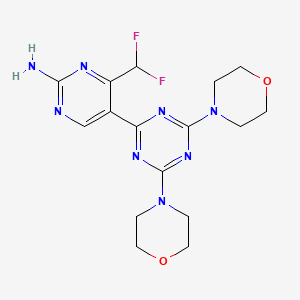
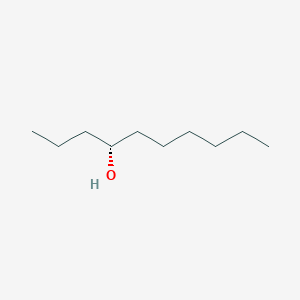
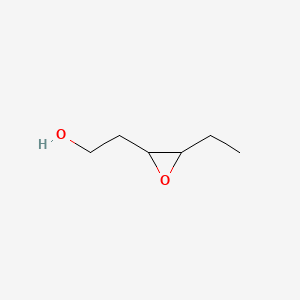
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
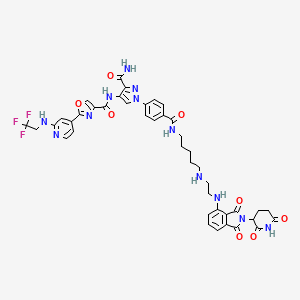
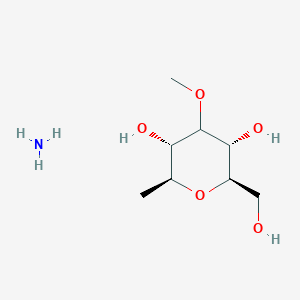
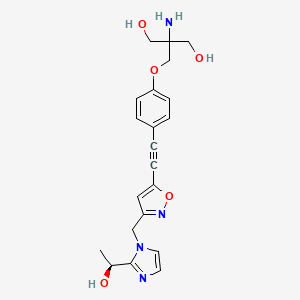
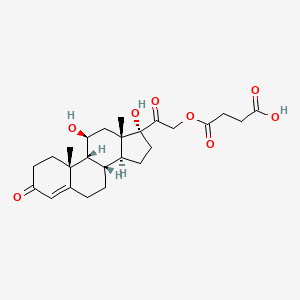
![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)
